Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate
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Overview
Description
Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl ester group, a chloro-nitrobenzoyl moiety, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Chloro-Nitrobenzoyl Group: This step involves the acylation of the thiophene ring with 2-chloro-4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Major Products
Substitution: Products with substituted chloro group.
Reduction: Amino derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-nitrobenzoate
- Methyl 2-chloro-4-nitrobenzoate
Uniqueness
Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a chloro-nitrobenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
105550-86-5 |
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Molecular Formula |
C14H10ClNO5S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl 2-[5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C14H10ClNO5S/c1-21-13(17)7-9-3-5-12(22-9)14(18)10-4-2-8(16(19)20)6-11(10)15/h2-6H,7H2,1H3 |
InChI Key |
QZVIZFXVRSUXEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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